molecular formula C16H21O3P B1247037 (1R,3S,5S,7R)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane

(1R,3S,5S,7R)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane

Cat. No.: B1247037
M. Wt: 292.31 g/mol
InChI Key: AVVSJWUWBATQBX-CAOSSQGBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(1R,3S,5S,7R)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane is synthesized through a polymerization process involving specific fluorinated monomers. The polymerization is carried out in the presence of a catalyst under controlled temperature and pressure conditions to achieve the desired molecular weight and properties .

Industrial Production Methods

In industrial settings, this compound is produced using specialized equipment that ensures consistent quality and high purity. The polymer is dissolved in exclusive fluorine-based solvents, allowing it to be used as a thin film coating with thicknesses less than 1 μm . Various application methods such as spin, dip, spray, and die-coating are employed to achieve the desired film thickness and properties .

Chemical Reactions Analysis

Types of Reactions

(1R,3S,5S,7R)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce fluorinated alcohols, while substitution reactions may yield various fluorinated derivatives .

Mechanism of Action

(1R,3S,5S,7R)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane exerts its effects through its unique molecular structure, which includes specific functional groups that interact with various molecular targets. For example, the functional groups of type A and type M form chemical bonds with molecules on the substrate, enhancing adhesion and stability . The polymer’s amorphous structure also contributes to its high transparency and solubility in specific fluorinated solvents .

Properties

Molecular Formula

C16H21O3P

Molecular Weight

292.31 g/mol

IUPAC Name

(1R,3S,5S,7R)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C16H21O3P/c1-13-10-15(3)19-14(2,17-13)11-16(4,18-13)20(15)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3/t13-,14-,15+,16+/m0/s1

InChI Key

AVVSJWUWBATQBX-CAOSSQGBSA-N

Isomeric SMILES

C[C@]12C[C@@]3(O[C@](O1)(C[C@](O2)(P3C4=CC=CC=C4)C)C)C

Canonical SMILES

CC12CC3(OC(O1)(CC(O2)(P3C4=CC=CC=C4)C)C)C

Synonyms

1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane
Cytop 292

Origin of Product

United States

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